molecular formula C14H15ClN2O3 B12175785 4-{[(6-chloro-1H-indol-1-yl)acetyl]amino}butanoic acid

4-{[(6-chloro-1H-indol-1-yl)acetyl]amino}butanoic acid

Katalognummer: B12175785
Molekulargewicht: 294.73 g/mol
InChI-Schlüssel: JJUASCYVUZBRTH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-{[(6-chloro-1H-indol-1-yl)acetyl]amino}butanoic acid is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(6-chloro-1H-indol-1-yl)acetyl]amino}butanoic acid typically involves the condensation of 6-chloro-1H-indole with acetic anhydride, followed by the reaction with butanoic acid. The reaction conditions often include the use of a catalyst such as p-toluenesulfonic acid and heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound.

Analyse Chemischer Reaktionen

Types of Reactions

4-{[(6-chloro-1H-indol-1-yl)acetyl]amino}butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

4-{[(6-chloro-1H-indol-1-yl)acetyl]amino}butanoic acid has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 4-{[(6-chloro-1H-indol-1-yl)acetyl]amino}butanoic acid involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Indole-3-acetic acid: A naturally occurring plant hormone with similar indole structure.

    6-chloroindole: A precursor in the synthesis of 4-{[(6-chloro-1H-indol-1-yl)acetyl]amino}butanoic acid.

    Indole-3-carbinol: Known for its anticancer properties and found in cruciferous vegetables.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both indole and butanoic acid moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C14H15ClN2O3

Molekulargewicht

294.73 g/mol

IUPAC-Name

4-[[2-(6-chloroindol-1-yl)acetyl]amino]butanoic acid

InChI

InChI=1S/C14H15ClN2O3/c15-11-4-3-10-5-7-17(12(10)8-11)9-13(18)16-6-1-2-14(19)20/h3-5,7-8H,1-2,6,9H2,(H,16,18)(H,19,20)

InChI-Schlüssel

JJUASCYVUZBRTH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC2=C1C=CN2CC(=O)NCCCC(=O)O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.